molecular formula C20H14N4OS B3399814 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile CAS No. 1040646-99-8

2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile

Cat. No.: B3399814
CAS No.: 1040646-99-8
M. Wt: 358.4 g/mol
InChI Key: ALLWCTCJQORKBQ-UHFFFAOYSA-N
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Description

2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C20H14N4OS and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Mode of Action

It can be inferred from related compounds that it likely interacts with its targets to modulate their activity, leading to changes in cellular processes . The compound may bind to its targets with high affinity, altering their function and leading to downstream effects .

Biochemical Pathways

Related compounds have been shown to impact a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Based on related compounds, it can be inferred that the compound may exhibit a range of biological activities, potentially including antiviral, anti-inflammatory, and anticancer effects, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvents used can impact the compound’s solubility and stability . Additionally, factors such as pH, temperature, and the presence of other molecules can also influence the compound’s action and efficacy.

Properties

IUPAC Name

2-[(4-oxo-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS/c21-11-12-26-20-23-17-16(14-7-3-1-4-8-14)13-22-18(17)19(25)24(20)15-9-5-2-6-10-15/h1-10,13,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWCTCJQORKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 4
2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile

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